
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is a complex organic compound with the molecular formula C19H28N4O It is characterized by the presence of multiple functional groups, including primary and secondary amines, aromatic rings, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminomethyl)benzylamine with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve optimal yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions with alkyl halides may produce N-alkylated derivatives.
科学研究应用
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Additionally, the aromatic rings may participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
1,3-Benzenedimethanamine: Contains similar amine groups but lacks the hydroxyl group.
Benzyl alcohol: Shares the benzyl group but differs in the presence of a single hydroxyl group and no amine groups.
Propranolol: A β-adrenergic blocker with a similar aromatic structure but different functional groups.
Uniqueness
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is unique due to its combination of primary and secondary amines, aromatic rings, and a hydroxyl group
属性
CAS 编号 |
87994-61-4 |
|---|---|
分子式 |
C19H28N4O |
分子量 |
328.5 g/mol |
IUPAC 名称 |
1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |
InChI 键 |
HVRVCYZDRAHSHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |
物理描述 |
60-80% in m-xylene diamine and benzyl alcohol: Amber liquid; [ChemRex MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


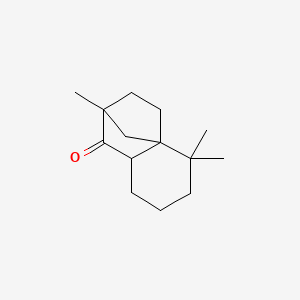
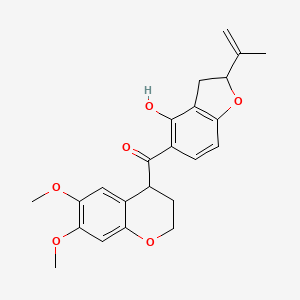
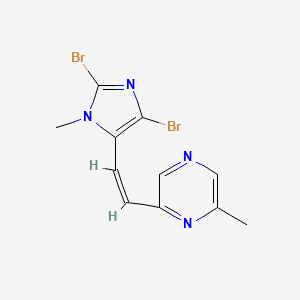
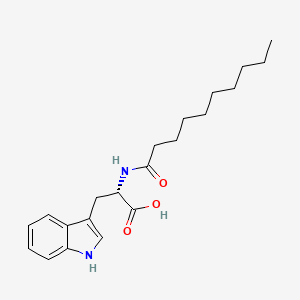
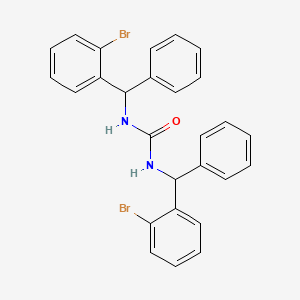
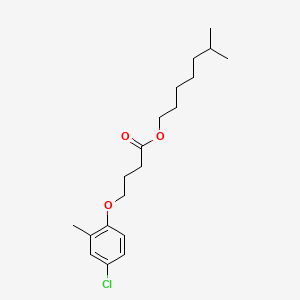
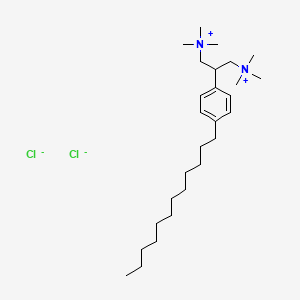
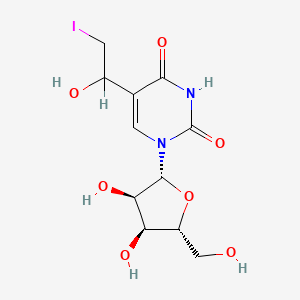
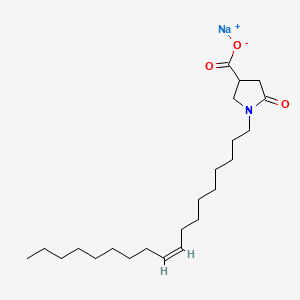

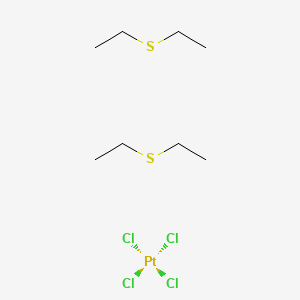
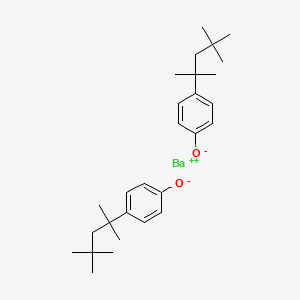
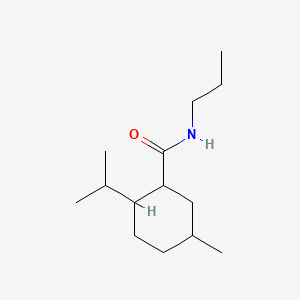
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
